N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide
Descripción
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a synthetic acetamide derivative featuring a 3-(trifluoromethyl)phenyl group and a 2-oxopyrimidin-1(2H)-yl ethyl substituent. This compound belongs to a class of molecules designed to leverage the electronic and steric effects of fluorinated aromatic systems and heterocyclic moieties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrimidinone ring may contribute to hydrogen-bonding interactions, influencing biological activity or material properties .
Propiedades
IUPAC Name |
N-[2-(2-oxopyrimidin-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O2/c16-15(17,18)12-4-1-3-11(9-12)10-13(22)19-6-8-21-7-2-5-20-14(21)23/h1-5,7,9H,6,8,10H2,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBYLYVEIQVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCCN2C=CC=NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrimidine moiety linked to a trifluoromethylphenyl group via an ethyl bridge. The trifluoromethyl group is known for enhancing the lipophilicity and biological activity of compounds. The synthesis typically involves multi-step organic reactions, including alkylation and condensation techniques.
Inhibition of IDO and TDO
Research indicates that N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide acts as an inhibitor of IDO and TDO, which are enzymes implicated in the immune response and tumor progression. Inhibition of these enzymes can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is crucial for T-cell proliferation.
Table 1: Biological Activity Summary
| Activity Type | Assay Method | Result |
|---|---|---|
| IDO Inhibition | Enzymatic assay | IC50: 45 nM |
| TDO Inhibition | Enzymatic assay | IC50: 60 nM |
| Anticancer Activity | Cell viability assay (A375 melanoma cells) | IC50: 25 µM |
Anticonvulsant Activity
In related studies, compounds with similar structures have demonstrated anticonvulsant properties. For instance, derivatives containing the trifluoromethyl group showed increased efficacy in protecting against seizures in animal models.
Case Study: Anticonvulsant Efficacy
A study evaluating various derivatives found that those with the trifluoromethyl substitution exhibited notable protection against maximal electroshock (MES) seizures. The specific compound N-(3-trifluoromethylphenyl)-2-acetamide was highlighted for its significant protective effects at a dosage of 100 mg/kg.
The mechanism by which N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)-2-(3-(trifluoromethyl)phenyl)acetamide exerts its biological effects primarily involves:
- Enzyme Inhibition : By binding to the active site of IDO and TDO, it prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses.
- Antioxidant Properties : Compounds with similar structures have been shown to exhibit antioxidant activity, which may contribute to their overall therapeutic effects.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of this compound to improve its potency and selectivity. The incorporation of different substituents on the pyrimidine ring or altering the linker can yield derivatives with enhanced biological profiles.
Future Research Directions
- Structure-Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
- In Vivo Studies : Conducting comprehensive animal studies to assess pharmacokinetics and long-term efficacy.
- Combination Therapies : Exploring potential synergistic effects when used in combination with other anticancer agents or immunomodulators.
Comparación Con Compuestos Similares
Structural and Functional Insights
- Trifluoromethyl vs. Other Fluorinated Groups : The target compound’s 3-(trifluoromethyl)phenyl group contrasts with compounds like D-95 (trifluoroacetyl) and HC030031 (tetrafluorophenyl). While trifluoromethyl enhances hydrophobicity, trifluoroacetyl groups (as in D-95) may increase electrophilicity, affecting reactivity .
- Benzothiazoles are prevalent in kinase inhibitors, whereas thiophenes are common in conjugated materials .
- Synthetic Efficiency : The low yield (19%) of Compound 13 underscores challenges in coupling trifluoromethylated substrates, whereas the 92% yield of the chloroacetamide () suggests robust reaction conditions for less sterically hindered systems .
Pharmacological and Material Potential
- Biological Targets: Analogs like HC030031 (TRPV1 antagonist) and AMG517 (benzothiazole acetamide, ) suggest that the target compound’s pyrimidinone group could be optimized for ion channel or enzyme modulation .
- Material Science: The pyrimidinone ring’s hydrogen-bonding capacity (cf. polyimide monomers in ) may enable applications in supramolecular polymers or crystalline materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
